

Technical Guide: Elucidation of the Structure of Methyl 3-Chloropropanimide Hydrochloride

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Compound of Interest

Compound Name:	Methyl 3-chloropropanimide hydrochloride
Cat. No.:	B1297176

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **Methyl 3-chloropropanimide hydrochloride**. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a robust methodology for its synthesis via the Pinner reaction and presents predicted spectroscopic data based on established principles and analysis of analogous compounds. This guide serves as a valuable resource for researchers working with or aiming to synthesize and characterize this compound.

Chemical Structure and Properties

Methyl 3-chloropropanimide hydrochloride is the salt of an imide, specifically a methyl imino ether of 3-chloropropanoic acid. The hydrochloride salt form enhances its stability.

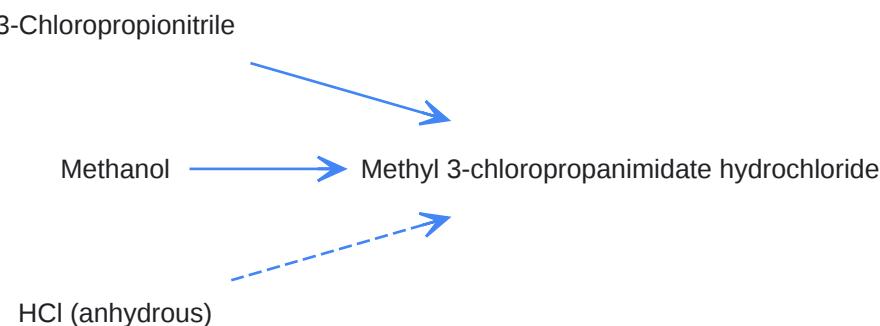
Table 1: Chemical Identity and Predicted Properties

Property	Value	Source/Method
Chemical Name	Methyl 3-chloropropanimide hydrochloride	IUPAC Nomenclature
Synonyms	Methyl 3-chloropropionimidate HCl	-
CAS Number	77570-15-1	Chemical Abstracts Service
Molecular Formula	C ₄ H ₉ Cl ₂ NO	-
Molecular Weight	158.03 g/mol	Calculated
Structure	Cl-CH ₂ -CH ₂ -C(=NH ₂ ⁺)-OCH ₃ Cl ⁻	-
Physical State	Predicted to be a crystalline solid	Analogy to similar imide hydrochlorides

Synthesis Methodology: The Pinner Reaction

The most direct and widely employed method for the synthesis of imide hydrochlorides is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. For **Methyl 3-chloropropanimide hydrochloride**, this entails the reaction of 3-chloropropionitrile with methanol in the presence of anhydrous hydrogen chloride.

Reaction Scheme



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Caption: Pinner reaction for the synthesis of **Methyl 3-chloropropanimidate hydrochloride**.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of methyl imidate hydrochlorides.

Materials:

- 3-Chloropropionitrile
- Anhydrous Methanol
- Anhydrous Diethyl Ether (or other suitable non-protic solvent)
- Hydrogen Chloride gas or a solution of HCl in an anhydrous solvent (e.g., dioxane, diethyl ether)
- Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube
- Drying tube (e.g., with calcium chloride)
- Ice bath

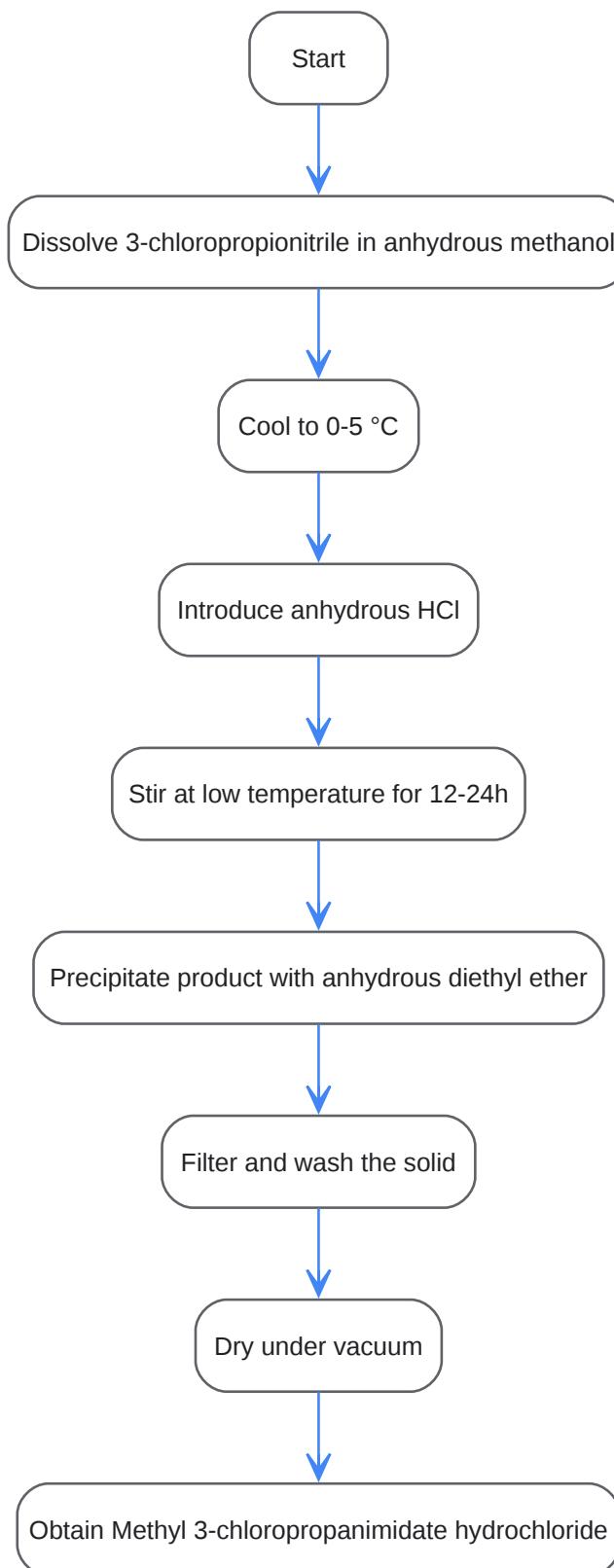
Procedure:

- A solution of 3-chloropropionitrile (1.0 equivalent) in anhydrous methanol (1.1 to 1.5 equivalents) is prepared in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled in an ice bath to 0-5 °C.
- Anhydrous hydrogen chloride gas is bubbled through the stirred solution. Alternatively, a saturated solution of HCl in anhydrous diethyl ether is added dropwise. The addition is continued until the solution is saturated with HCl.
- The reaction mixture is sealed and stirred at a low temperature (e.g., 0-5 °C) for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the

IR spectrum.

- Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent is reduced under vacuum at a low temperature.
- Anhydrous diethyl ether is added to precipitate the product completely.
- The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield **Methyl 3-chloropropanimidate hydrochloride** as a crystalline solid.

Workflow Diagram:

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Caption: Experimental workflow for the synthesis of **Methyl 3-chloropropanimidate hydrochloride**.

Structural Elucidation by Spectroscopic Methods

As of the date of this guide, public databases lack experimental spectroscopic data for **Methyl 3-chloropropanimidate hydrochloride**. The following sections provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the methoxy protons, and the two methylene groups of the chloropropyl chain.

Table 2: Predicted ^1H NMR Chemical Shifts (in DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.0 - 11.0	Broad singlet	2H	=NH ₂ ⁺	Protons on the positively charged nitrogen are expected to be significantly deshielded and exchangeable.
~4.1	Singlet	3H	-OCH ₃	The methoxy protons are a singlet and are deshielded by the adjacent oxygen and the iminium group.
~3.8	Triplet	2H	Cl-CH ₂ -	The methylene group adjacent to the electronegative chlorine atom will be deshielded.
~3.0	Triplet	2H	-CH ₂ -C=	The methylene group adjacent to the iminium carbon will also be deshielded.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit four signals, one for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~170	C=N	The iminium carbon is expected to have the largest chemical shift due to its sp^2 hybridization and proximity to nitrogen and oxygen.
~55	-OCH ₃	The methoxy carbon is deshielded by the oxygen atom.
~40	Cl-CH ₂ -	The carbon bonded to the chlorine atom will be significantly deshielded.
~35	-CH ₂ -C=	The carbon adjacent to the iminium carbon will be deshielded.

Predicted FT-IR Spectroscopy

The infrared spectrum will provide key information about the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-2800	Strong, broad	N-H stretching of the =NH ₂ ⁺ group
~2950-2850	Medium	C-H stretching of methylene and methyl groups
~1680	Strong	C=N stretching of the iminium group
~1250	Strong	C-O stretching of the imidate
~750	Strong	C-Cl stretching

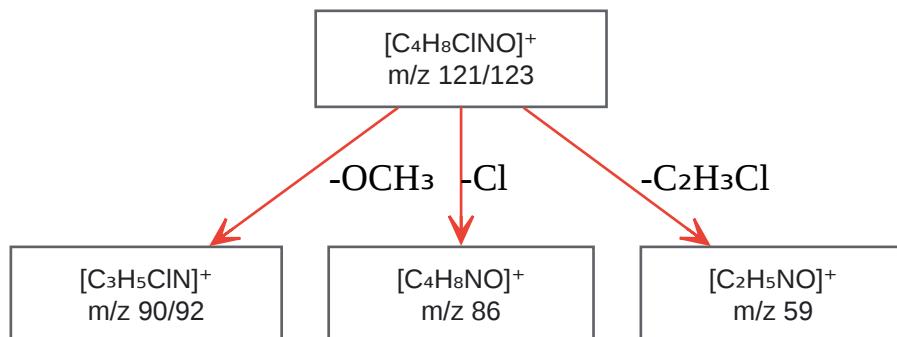
Predicted Mass Spectrometry (Electron Ionization)

The mass spectrum of the free base (Methyl 3-chloropropanimidate) would be observed. The hydrochloride salt would not be stable under typical EI conditions. The molecular ion peak of the free base is expected at m/z 121 (for ^{35}Cl) and 123 (for ^{37}Cl) in a roughly 3:1 ratio.

Table 5: Predicted Major Fragmentation Ions (for the free base)

m/z	Proposed Fragment	Notes
121/123	$[\text{M}]^+$	Molecular ion peak of the free base.
90/92	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical.
86	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine radical.
59	$[\text{C}(\text{=NH})\text{OCH}_3]^+$	Fragment corresponding to the imidate functional group.

Fragmentation Pathway Diagram:



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